molecular formula C14H11FN2O3 B1294471 2'-Fluoro-2-methylamino-5-nitrobenzophenone CAS No. 735-06-8

2'-Fluoro-2-methylamino-5-nitrobenzophenone

Cat. No. B1294471
CAS RN: 735-06-8
M. Wt: 274.25 g/mol
InChI Key: GVXPKRIRHDRCGY-UHFFFAOYSA-N
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Description

The compound 2'-Fluoro-2-methylamino-5-nitrobenzophenone is a derivative of benzophenone with potential applications in various fields, including medicinal chemistry and material science. It is structurally related to compounds that have been synthesized as intermediates or degradation products of pharmaceuticals, such as the 1,4-benzodiazepine drugs nitrazepam and flunitrazepam .

Synthesis Analysis

The synthesis of related fluorinated benzophenone derivatives often involves multi-step reactions, starting from commercially available materials. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid, a compound with similar substitution patterns, is used as a building block for heterocyclic oriented synthesis, leading to various nitrogenous cycles . Another example is the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, which was achieved by oxidation, chlorination, amination, and hydrogenation steps, starting from 2-fluoro-4-nitrotoluene . These methods could potentially be adapted for the synthesis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone by incorporating the appropriate functional groups at the correct positions on the benzophenone core.

Molecular Structure Analysis

The molecular structure of 2'-Fluoro-2-methylamino-5-nitrobenzophenone can be inferred from related compounds. For example, the structure of 2-amino-5-nitrobenzophenone, a closely related compound, has been determined by acid degradation of nitrazepam . The presence of fluorine, nitro, and amino groups in these molecules can significantly influence their molecular conformation and intermolecular interactions due to their electronic properties.

Chemical Reactions Analysis

Fluorinated benzophenones and their derivatives are often involved in various chemical reactions due to their reactive functional groups. For example, the Fries rearrangement, a reaction that involves the migration of an acyl group on an aromatic ring, has been performed on related compounds under microwave-assisted, catalyst- and solvent-free conditions . Such reactions could be relevant for the chemical manipulation of 2'-Fluoro-2-methylamino-5-nitrobenzophenone to obtain other derivatives or to study its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-Fluoro-2-methylamino-5-nitrobenzophenone can be predicted based on the properties of similar compounds. For instance, the presence of a nitro group and a fluorine atom is likely to influence the compound's acidity, electron distribution, and overall reactivity. The spectroscopic properties of related compounds have been characterized by techniques such as X-ray diffraction, IR, and UV/Vis spectroscopy, which provide insights into the electronic structure and molecular geometry . These techniques could be applied to 2'-Fluoro-2-methylamino-5-nitrobenzophenone to determine its precise physical and chemical properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • 2'-Fluoro-2-methylamino-5-nitrobenzophenone has been synthesized as a degradation product of certain benzodiazepine drugs, such as flunitrazepam. The study of its structure has contributed to a better understanding of benzodiazepine derivatives (Cox et al., 1998).

Pharmaceutical Chemistry

  • In the field of pharmaceutical chemistry, compounds similar to 2'-Fluoro-2-methylamino-5-nitrobenzophenone have been used in the synthesis of fluorophenothiazines. These are important in the development of novel therapeutic agents (Sharma et al., 1999).

Organic Synthesis

  • It has been used in organic chemistry research for the synthesis of various fluorinated compounds, demonstrating its versatility in creating diverse chemical structures (Xu et al., 2013).

PET Imaging Studies

  • The compound has played a role in the synthesis of radiopharmaceuticals for PET imaging studies. For instance, compounds structurally related to 2'-Fluoro-2-methylamino-5-nitrobenzophenone have been used to map specific enzymes in vivo using PET imaging (Ding et al., 1997).

Chemical Structure Analysis

  • The study of its structural analogs has also contributed to the understanding of molecular structures in crystallography, highlighting the interactions and angles between different molecular components (Li et al., 2005).

Synthetic Methodologies

  • This compound has been instrumental in developing new synthetic methodologies, such as the synthesis of dibenz[b,f]oxazepin-11(10H)-ones, demonstrating its applicability in creating novel chemical libraries (Ouyang et al., 1999).

Fluorescence Studies

  • In fluorescence studies, related compounds have been used to develop new methods for detecting specific substances in various samples, showcasing the compound's applicability in analytical chemistry (Leesakul et al., 2013).

Intracellular pH Measurement

  • Fluorinated analogs of the compound have been developed for intracellular pH measurement, highlighting its role in the field of biochemistry and cellular studies (Rhee et al., 1995).

Safety And Hazards

Safety data indicates that exposure to “2’-Fluoro-2-methylamino-5-nitrobenzophenone” should be avoided. Contact with skin and eyes should be avoided, and personal protective equipment should be used when handling the compound . In case of exposure, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water .

properties

IUPAC Name

(2-fluorophenyl)-[2-(methylamino)-5-nitrophenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c1-16-13-7-6-9(17(19)20)8-11(13)14(18)10-4-2-3-5-12(10)15/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXPKRIRHDRCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60223718
Record name 2'-Fluoro-2-methylamino-5-nitrobenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoro-2-methylamino-5-nitrobenzophenone

CAS RN

735-06-8
Record name (2-Fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-2-methylamino-5-nitrobenzophenone
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Record name 2'-Fluoro-2-methylamino-5-nitrobenzophenone
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Record name 2'-fluoro-2-methylamino-5-nitrobenzophenone
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Record name 2′-Fluoro-2-methylamino-5-nitrobenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
PJ Cox, ATM Anisuzzaman… - … Section C: Crystal …, 1998 - scripts.iucr.org
The title compounds, C13H10N2O3 and C14H11FN2O3, were prepared by acid degradation of the 1,4-benzodiazepine drugs nitrazepam and flunitrazepam, respectively. The structure …
Number of citations: 9 scripts.iucr.org
K Arulaabaranam, S Muthu, G Mani… - Analytical Chemistry …, 2022 - Taylor & Francis
The vibrational, electronic properties of 2-chloro-5-nitrobenzophenone (2C5NB) are explored experimentally, and theoretically (DFT) using B3LYP functional with LanL2DZ basis set. …
Number of citations: 3 www.tandfonline.com
PJ Cox, JL Wardell - International journal of pharmaceutics, 2000 - Elsevier
The role of single crystal diffraction in the quantitative determination of polymorphism is demonstrated by the examination of three compounds. Two polymorphs were found for each of …
Number of citations: 10 www.sciencedirect.com
CE Jones, FH Wians Jr, LA Martinez… - Clinical …, 1989 - academic.oup.com
We developed algorithms for confirmation and identification of benzodiazepines and their metabolites, initially detected in urine samples by enzyme-multiplied immunoassay (EMIT). …
Number of citations: 52 academic.oup.com
HH Kaegi, W Burger, CJ Bader - Journal of Labelled …, 1982 - Wiley Online Library
Two benzodiazepines, Diazepam and Flunitrazepam, labeled with carbon‐14 in position 5 of the diazepine ring have been synthesized. Use of a condensation between iminochlorides …
OH Drummer - Journal of Chromatography B: Biomedical Sciences …, 1998 - Elsevier
A review of methods for the measurement of benzodiazepines in biological specimens published over the last five years is presented. A range of immunoassay procedures using EIA, …
Number of citations: 173 www.sciencedirect.com
H Schütz, H Schütz - Benzodiazepines II: A Handbook. Basic Data …, 1989 - Springer
The reproducibility of the hR f value +) is governed by many factors (eg, activity of the sorbent, state of saturation of the development tank, running distance, amount of drug applied to …
Number of citations: 0 link.springer.com
EI Minder, R Schaubhut, F Simmler - Toxicology letters, 1989 - Elsevier
An HPLC-diode array technique has been developed as a reference method for immunochemical screening for benzodiazepines in urine of hospital patients. The results of EMIT ST …
Number of citations: 14 www.sciencedirect.com
WR Schneider, H Schütz - Microchimica Acta, 1986 - Springer
A sensitive screening method is described for the new 1,4-benzodiazepine derivative metaclazepam, by means of its metabolite 2-amino-5-bromo-2′-chlorobenzophenone. Other …
Number of citations: 1 link.springer.com

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